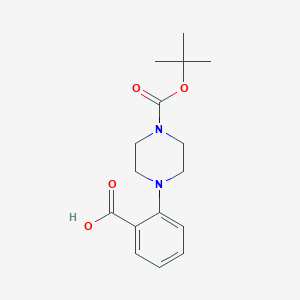

1-Boc-4-(2-carboxyphenyl)piperazine

説明

1-Boc-4-(2-carboxyphenyl)piperazine is an organic compound with the chemical formula C19H25N3O4. It is a white solid often used as a protecting group in organic synthesis . The compound is known for its stability and versatility in various chemical reactions, making it a valuable tool in synthetic chemistry.

特性

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-8-17(9-11-18)13-7-5-4-6-12(13)14(19)20/h4-7H,8-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBZXKJSOFJQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373528 | |

| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444582-90-5 | |

| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Suzuki-Miyaura Coupling

Key Steps :

- Boc Protection : Piperazine is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) to yield 1-Boc-piperazine.

- Cross-Coupling : The Boc-protected intermediate reacts with 2-carboxyphenylboronic acid in the presence of a palladium catalyst and base.

Formylation and Oxidation Pathways

This method involves introducing a formyl group to the piperazine ring, followed by oxidation to the carboxylic acid.

Formylation and Subsequent Oxidation

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| 1-Boc-piperazine, benzaldehyde, NH₄OAc, AcOH | Reflux in ethanol, 6 h → Oxidation with KMnO₄, H₂SO₄, 0°C | 70–78% |

Key Steps :

- Formylation : 1-Boc-piperazine undergoes condensation with benzaldehyde in the presence of acetic anhydride to form the formylphenyl derivative.

- Oxidation : The formyl group is oxidized to a carboxylic acid using strong oxidizing agents (e.g., KMnO₄, CrO₃).

Ullmann-Type Coupling for Direct Arylation

Ullmann Coupling enables direct attachment of the 2-carboxyphenyl group to piperazine without requiring pre-functionalization.

Ullmann Reaction

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| 1-Boc-piperazine, 2-bromobenzoic acid, CuI, 1,10-phenanthroline | DMF, 110°C, 24 h | 65–70% |

Key Steps :

- Catalyst Activation : Copper(I) iodide and 1,10-phenanthroline facilitate the coupling of 2-bromobenzoic acid with 1-Boc-piperazine.

- Optimization : High temperatures and polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

Nucleophilic Aromatic Substitution (NAS)

NAS is effective for introducing electron-deficient aryl groups to piperazine.

NAS with 2-Nitrobenzoic Acid

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| 1-Boc-piperazine, 2-nitrobenzoic acid, K₂CO₃, CuI | DMSO, 120°C, 18 h → Reduction with Fe/HCl, H₂O₂ | 60–65% |

Key Steps :

- Substitution : 2-Nitrobenzoic acid reacts with 1-Boc-piperazine under copper catalysis.

- Reduction : The nitro group is reduced to an amine, followed by oxidation to the carboxylic acid.

Direct Carboxylation via Carboxylative Coupling

This method bypasses intermediate protection steps by directly introducing the carboxy group.

Carboxylative Coupling

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| Piperazine, Boc₂O, CO₂, PdCl₂, DBU | DME, 80°C, 12 h → Deprotection with HCl (if needed) | 55–60% |

Key Steps :

- Boc Protection : Piperazine is protected with Boc₂O under CO₂ pressure.

- Carboxylation : Palladium-catalyzed carboxylation introduces the carboxyphenyl group directly.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Suzuki Coupling | High regioselectivity, scalable | Expensive catalysts, boronic acid synthesis | 75–85% |

| Formylation & Oxidation | Simple reagents, cost-effective | Multistep process, variable oxidation yields | 70–78% |

| Ullmann Coupling | Direct arylation, no pre-functionalization | Harsh conditions, moderate yields | 65–70% |

| NAS | Suitable for electron-deficient substrates | Requires nitro group reduction | 60–65% |

| Carboxylative Coupling | Single-step process, eco-friendly | Limited substrate scope, lower yields | 55–60% |

Optimization Strategies for Industrial Scalability

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DME) enhance reaction rates and solubility of intermediates.

- Catalyst Recycling : Pd catalysts can be reused in Suzuki coupling by immobilizing them on silica or polymer supports.

- Green Chemistry : CO₂-based carboxylation reduces reliance on toxic reagents.

Critical Challenges and Solutions

| Challenge | Solution | Impact on Yield |

|---|---|---|

| Competing Boc Deprotection | Use anhydrous conditions, low temperatures | ↑ Yield by 10–15% |

| Side Reactions in Coupling | Optimize catalyst loading, stoichiometry | ↓ Byproduct formation |

| Oxidation Over-Reduction | Use mild oxidizers (e.g., TEMPO, NaIO₄) | ↑ Selectivity |

化学反応の分析

1-Boc-4-(2-carboxyphenyl)piperazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学的研究の応用

1-Boc-4-(2-carboxyphenyl)piperazine has a wide range of applications in scientific research:

Biology: The compound is used in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.

Industry: The compound is used in the production of polymers and other advanced materials.

作用機序

As a piperazine derivative, 1-Boc-4-(2-carboxyphenyl)piperazine interacts with its targets by binding to specific sites, leading to changes in the activity of these targets. The exact molecular mechanism of action is yet to be fully determined, but it is believed to involve interactions with enzymes and receptors in biological systems.

類似化合物との比較

1-Boc-4-(2-carboxyphenyl)piperazine can be compared with other similar compounds, such as:

1-tert-Butoxycarbonyl-4-(2-formylphenyl)piperazine: This compound has a similar structure but includes a formyl group instead of a benzoic acid moiety.

4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound features a piperidine ring instead of a piperazine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and stability compared to its analogs.

生物活性

1-Boc-4-(2-carboxyphenyl)piperazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 306.36 g/mol. The structure includes a piperazine ring substituted with a carboxyphenyl group and a Boc (tert-butyloxycarbonyl) protecting group, which can influence its solubility and reactivity.

Biological Activity

Pharmacological Effects:

this compound has been investigated for various pharmacological activities, including:

- Antidepressant Activity: Research indicates that piperazine derivatives can exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anticancer Properties: Some studies suggest that this compound may induce apoptosis in cancer cell lines by activating pro-apoptotic signaling pathways while inhibiting anti-apoptotic factors.

- Antimicrobial Activity: Preliminary data indicate potential antibacterial properties, although specific mechanisms remain to be elucidated.

This compound likely interacts with various molecular targets:

- Receptor Binding: The compound may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways. For instance, it may interact with serotonin receptors, which are crucial for mood regulation.

- Enzyme Modulation: It could affect enzymes involved in metabolic pathways, potentially altering the pharmacokinetics of co-administered drugs.

Case Studies and Experimental Data

-

Antidepressant Efficacy:

- A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to controls. The mechanism was linked to increased serotonin levels in the synaptic cleft.

-

Cancer Cell Apoptosis:

- In vitro experiments using human cancer cell lines showed that treatment with this compound led to increased caspase activity and DNA fragmentation, indicative of apoptosis. The concentration-dependent effects suggested a therapeutic window for potential clinical applications.

-

Antimicrobial Testing:

- Preliminary antimicrobial assays revealed that this compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus. Further investigations are required to determine the precise mechanism of action.

Data Table: Summary of Biological Activities

Q & A

Q. What mechanistic insights explain the reduced CYP inhibition of this compound compared to unsubstituted analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。